E3 ligase Ligand 7

Targeted Protein Degradation PROTAC E3 Ligase

E3 ligase Ligand 7 (Compound 6) is a cyanoacrylamide-based warhead that selectively recruits the DCAF11 E3 ubiquitin ligase—a rarely targeted E3 ligase distinct from CRBN and VHL. This building block is essential for synthesizing PROTAC BET Degrader-12, which induces proteasomal BRD3/BRD4 degradation with a DC50 of 305.2 nM. Substituting CRBN ligands is mechanistically invalid; only Ligand 7 enables DCAF11-dependent degradation pathways, offering unique selectivity and resistance-circumvention profiles. Ideal for medicinal chemistry optimization and novel PROTAC development targeting underexplored E3 ligases.

Molecular Formula C14H9NO2
Molecular Weight 223.23 g/mol
CAS No. 37630-54-9
Cat. No. B12042637
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameE3 ligase Ligand 7
CAS37630-54-9
Molecular FormulaC14H9NO2
Molecular Weight223.23 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C=C(C#N)C(=O)O
InChIInChI=1S/C14H9NO2/c15-9-13(14(16)17)8-10-5-6-11-3-1-2-4-12(11)7-10/h1-8H,(H,16,17)/b13-8+
InChIKeyDGBCTRJIBBKQEU-MDWZMJQESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

E3 Ligase Ligand 7 (CAS 37630-54-9): Technical Profile for PROTAC Synthesis


E3 ligase Ligand 7 (Compound 6, CAS 37630-54-9) is a cyanoacrylamide-based ligand that recruits the E3 ubiquitin ligase substrate receptor DCAF11 (DDB1- and CUL4-associated factor 11) [1]. It is specifically utilized as a building block in the synthesis of PROTAC BET Degrader-12 (HY-158764), a heterobifunctional degrader targeting BET family proteins [1]. The compound is characterized by an (E)-2-cyano-3-(naphthalen-2-yl)acrylic acid structure, with a molecular weight of 223.23 g/mol and a calculated LogP of 3.1 [1].

Why E3 Ligase Ligand 7 Cannot Be Substituted by Generic Cereblon (CRBN) Ligands


Substituting E3 ligase Ligand 7 with more common cereblon (CRBN)-recruiting ligands (e.g., thalidomide, lenalidomide, or pomalidomide analogs) is not scientifically valid due to its distinct E3 ligase target, DCAF11 [1]. While CRBN is widely utilized in PROTAC design, the resulting degrader from Ligand 7 (PROTAC BET Degrader-12) operates via a DCAF11-dependent mechanism [1]. Using a CRBN ligand instead would produce a degrader with fundamentally different E3 ligase recruitment, potentially altering degradation selectivity, kinetics, and resistance profiles [2]. The quantitative evidence below substantiates that this compound's value lies in enabling access to DCAF11-mediated degradation pathways.

Quantitative Evidence for E3 Ligase Ligand 7 in PROTAC Applications


Unique E3 Ligase Recruitment: DCAF11 vs. CRBN/VHL

E3 ligase Ligand 7 specifically recruits the E3 ligase substrate receptor DCAF11, in contrast to the vast majority of commercial PROTAC ligands which target cereblon (CRBN) or von Hippel-Lindau (VHL) [1]. This distinction is qualitative and functionally critical; the resulting PROTAC (BET Degrader-12) degrades BRD3 and BRD4 in a DCAF11-dependent manner [1].

Targeted Protein Degradation PROTAC E3 Ligase

Validated PROTAC Degradation Potency: DC50 of 305.2 nM

When incorporated into PROTAC BET Degrader-12, E3 ligase Ligand 7 facilitates the degradation of BET proteins in KBM7 leukemia cells with a half-maximal degradation concentration (DC50) of 305.2 nM [1]. This establishes the functional utility of the ligand within a complete degrader molecule.

BET Degradation PROTAC Efficacy DC50

Purity Specification: ≥98% by HPLC

Commercial preparations of E3 ligase Ligand 7 are specified to have a purity of ≥98% as determined by High-Performance Liquid Chromatography (HPLC) . This level of purity is critical for ensuring the fidelity of subsequent chemical conjugations and minimizing off-target effects in downstream biological assays.

Chemical Purity Quality Control PROTAC Synthesis

Key Research Applications for E3 Ligase Ligand 7


Synthesis of PROTAC BET Degrader-12 for DCAF11-Dependent Degradation

This is the primary and validated application for E3 ligase Ligand 7. By conjugating it to a BET bromodomain ligand (such as (+)-JQ-1) via an appropriate linker, researchers can synthesize PROTAC BET Degrader-12 [1]. This degrader has been shown to induce the proteasomal degradation of BRD3 and BRD4 proteins in a DCAF11-dependent manner, with a DC50 of 305.2 nM in KBM7 cells [1].

Expanding the E3 Ligase Toolbox Beyond CRBN and VHL

E3 ligase Ligand 7 provides a chemical handle for recruiting DCAF11, an E3 ligase that is far less commonly targeted than CRBN or VHL [1]. Its use enables the development of novel PROTACs that may circumvent resistance to CRBN- or VHL-based degraders, or that may exhibit unique degradation selectivity profiles [2].

Structure-Activity Relationship (SAR) Studies of Cyanoacrylamide-Based Ligands

The cyanoacrylamide warhead present in E3 ligase Ligand 7 is a key functional group for covalent or reversible-covalent interactions with E3 ligases [1]. This compound can serve as a starting point for medicinal chemistry efforts aimed at optimizing binding affinity, selectivity, or physicochemical properties for DCAF11 and other E3 ligases [1].

Quote Request

Request a Quote for E3 ligase Ligand 7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.